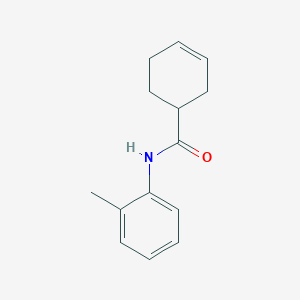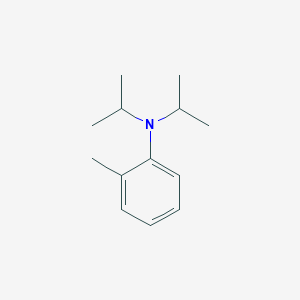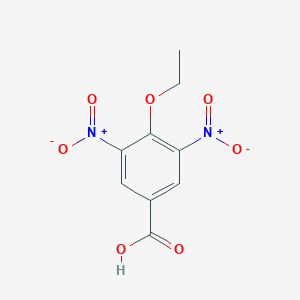
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a wide range of effects on the human body.
作用機序
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. When N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide binds to these receptors, it produces a range of effects, including alterations in mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a wide range of effects on the human body, including alterations in mood, perception, and cognition. It has also been found to have analgesic, anti-inflammatory, and anti-emetic properties. However, the long-term effects of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide on the human body are not well understood, and further research is needed to fully understand its effects.
実験室実験の利点と制限
One of the main advantages of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is its potential for abuse and misuse, which can make it difficult to conduct research in certain settings.
将来の方向性
There are many potential future directions for research on N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new methods for synthesizing and studying synthetic cannabinoids, which could lead to new insights into their mechanisms of action and potential therapeutic applications. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the human body, particularly in the context of chronic use and abuse.
合成法
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is typically synthesized using a multi-step process that involves the condensation of 2-methylphenylacetonitrile with cyclohexanone to form 2-methyl-3-cyclohexen-1-one. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 3-cyclohexene-1-carboxylic acid chloride to form N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide.
科学的研究の応用
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, and anti-emetic properties. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
特性
製品名 |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
InChIキー |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


